(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-2-yl)methanone
Description
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Properties
IUPAC Name |
[4-(fluoromethyl)-4-methylpiperidin-1-yl]-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O/c1-13(10-14)5-8-16(9-6-13)12(17)11-4-2-3-7-15-11/h11,15H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSCHRRXODZUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2CCCCN2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-2-yl)methanone, a synthetic compound classified within the piperidine derivatives, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H23FN2O
- Molecular Weight : 242.33 g/mol
- CAS Number : 2097944-02-8
Synthesis
The synthesis of this compound typically involves:
- Reagents : Piperidine derivatives and fluoromethylating agents.
- Conditions : Commonly performed under controlled conditions using trifluoromethanesulfonic acid (TFSA) and dichloromethane (CH2Cl2) to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The exact mechanisms are still under investigation but may involve modulation of protein activity related to metabolic processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study focusing on the inhibition of Mycobacterium tuberculosis, derivatives from the piperidine class showed promising results with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM, highlighting the potential of this compound as a candidate for further development in tuberculosis treatment .
Comparative Analysis with Similar Compounds
A comparative study of similar compounds reveals that this compound is unique due to its specific fluoromethyl and methyl substitutions, which significantly influence its reactivity and biological activity. Below is a summary table comparing this compound with related piperidine derivatives:
| Compound Name | CAS Number | MIC (µM) | Notable Activity |
|---|---|---|---|
| This compound | 2097944-02-8 | 6.3 - 23 | Antimicrobial against M. tuberculosis |
| (4-Fluorophenyl)(piperidin-4-yl)methanone | Not specified | Varies | Antibacterial properties |
| (4-amino-phenyl)-piperidin-1-yl-methanone | Not specified | Varies | Potential anti-inflammatory effects |
Case Studies
Case Study 1: Antimicrobial Screening
In a high-throughput screening involving approximately 100,000 compounds, several piperidine derivatives were evaluated for their ability to inhibit the growth of M. tuberculosis. The study highlighted the potential of the 4PP series, which includes the target compound, showing selectivity and low cytotoxicity .
Case Study 2: Structure–Activity Relationship (SAR) Analysis
A comprehensive SAR study explored modifications to improve the physicochemical properties while retaining antimicrobial efficacy. Variants of the original compound were synthesized and tested, revealing that specific substitutions could enhance activity against bacterial strains without compromising safety profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
